N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-19-15(9-10-17-19)14-6-4-13(5-7-14)8-11-18-23(20,21)16-3-2-12-22-16/h2-7,9-10,12,18H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCAMHLODABQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrazole is treated with a phenyl halide in the presence of a Lewis acid catalyst.
Ethyl Chain Introduction: The ethyl chain can be added through a nucleophilic substitution reaction, where the phenyl-pyrazole intermediate reacts with an ethyl halide.
Thiophene Sulfonamide Formation: The final step involves the sulfonation of thiophene followed by the coupling of the sulfonyl chloride with the ethyl-phenyl-pyrazole intermediate to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonic acids or thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide is studied for its potential as a ligand in coordination chemistry, where it can form complexes with transition metals.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry
In industry, the compound’s properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues
The compound shares structural similarities with several classes of sulfonamides and pyrazole derivatives. Key comparisons include:
Thiophene Sulfonamides with Ethynyl Substituents
describes compounds like 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) and derivatives with fluorophenyl, chlorophenyl, or naphthyl groups. These compounds differ in their linker groups (phenoxyethyl vs. ethyl) and substituents (ethynyl vs. pyrazole-phenyl).
- Impact on Activity : The ethynyl group in compounds may enhance π-stacking interactions, whereas the pyrazole in the target compound provides additional hydrogen-bonding sites .
Pyrazole-Benzene Sulfonamides
describes N-[4-((4-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidino)sulfonyl)phenyl]acetamide, which incorporates a piperidine-sulfonyl linker.
Angiotensin AT2 Receptor Ligands
highlights N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide (Compound 9), which targets angiotensin receptors. The target compound’s pyrazole-phenyl group may reduce receptor affinity compared to cyanopyrimidinyl substituents, which are optimized for AT2 binding .
Physicochemical Properties
- Solubility: The sulfonamide group in the target compound likely improves aqueous solubility compared to non-sulfonamide pyrazoles (e.g., ’s pyrazoleamides) .
- logP: The ethyl linker and pyrazole-phenyl group may result in a higher logP than ’s AT2 ligands, which have polar cyanopyrimidinyl substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide, and how can reaction parameters be optimized?
- Methodology :
- Step 1 : Condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with phenethylamine to form the Schiff base intermediate.
- Step 2 : Cyclization with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH in ethanol) at 60–80°C.
- Optimization :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Catalysts : Use of triethylamine improves sulfonamide bond formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the pyrazole (δ 7.2–7.5 ppm) and thiophene (δ 6.8–7.1 ppm) rings.
- ¹³C NMR : Confirm sulfonamide linkage (C-S resonance at ~110 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) matching theoretical mass.
- Infrared (IR) : Detect sulfonamide S=O stretches (1350–1150 cm⁻¹) .
Q. What key physicochemical properties influence its solubility and formulation in biological assays?
- LogP : Predicted ~3.2 (moderate lipophilicity).
- Solubility : Poor aqueous solubility (<0.1 mg/mL); requires DMSO or PEG-400 for in vitro studies.
- Stability : Susceptible to hydrolysis under acidic conditions (pH < 4) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
- Data Collection : Use single crystals grown via slow evaporation (ethanol/water). Collect data at 100 K to minimize thermal motion.
- Refinement (SHELXL) :
- Address disorder in the ethyl linker using PART and SUMP instructions.
- Apply anisotropic displacement parameters for non-H atoms.
Q. What computational strategies predict electronic properties and reactivity for structure-activity relationship (SAR) studies?
- Wavefunction Analysis (Multiwfn) :
- Generate electrostatic potential (ESP) maps to identify nucleophilic (thiophene sulfur) and electrophilic (pyrazole N) sites.
- Calculate Fukui indices for radical attack susceptibility.
Q. How should researchers address contradictory bioactivity data across enzymatic vs. cell-based assays?
- Experimental Design :
- Enzyme Assays : Use recombinant proteins (IC₅₀ < 1 µM) under standardized buffer conditions (pH 7.4).
- Cell Viability : Test multiple cancer lines (e.g., MCF-7, HeLa) with controls for membrane permeability (e.g., propidium iodide).
- Data Reconciliation :
- Normalize results to positive controls (e.g., cisplatin for cytotoxicity).
- Apply multivariate analysis (ANOVA) to account for assay variability .
Q. What strategies optimize regioselectivity in derivatization reactions targeting the pyrazole or thiophene moieties?
- Direct Functionalization :
- Pyrazole : Electrophilic substitution at C-4 using HNO₃/H₂SO₄ (monitor via TLC).
- Thiophene : Pd-catalyzed C-H activation for cross-coupling (e.g., Suzuki with aryl boronic acids).
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to block sulfonamide during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
